molecular formula C22H27NO5 B1246832 LY2365109

LY2365109

Cat. No.: B1246832
M. Wt: 385.5 g/mol
InChI Key: FKPLJWGRBCQLTL-UHFFFAOYSA-N
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Description

LY2365109 is a potent and selective inhibitor of glycine transporter 1 (GlyT1). Glycine transporter 1 is responsible for the reuptake of glycine, an important neurotransmitter in the central nervous system. By inhibiting glycine transporter 1, this compound increases the extracellular levels of glycine, which can enhance the function of N-methyl-D-aspartate (NMDA) receptors. This compound has been studied for its potential therapeutic applications in neurological disorders such as schizophrenia and epilepsy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LY2365109 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of organic reactions such as alkylation, acylation, and cyclization. The final product is obtained through purification processes like recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: LY2365109 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, hydrogenated forms of the compound .

Scientific Research Applications

    Chemistry: Used as a tool compound to study the function of glycine transporter 1 and its role in neurotransmission.

    Biology: Investigated for its effects on glycine levels and NMDA receptor function in the central nervous system.

    Medicine: Explored as a potential therapeutic agent for neurological disorders such as schizophrenia and epilepsy. It has shown promise in preclinical studies for reducing symptoms and improving cognitive function.

    Industry: Utilized in the development of new drugs targeting glycine transporter 1 and related pathways

Mechanism of Action

LY2365109 exerts its effects by selectively inhibiting glycine transporter 1. This inhibition increases the extracellular levels of glycine, which acts as a co-agonist at NMDA receptors. Enhanced NMDA receptor function can improve synaptic plasticity and neurotransmission, which are critical for cognitive processes and neurological health. The molecular targets include glycine transporter 1 and NMDA receptors, and the pathways involved are related to neurotransmitter regulation and synaptic function .

Comparison with Similar Compounds

Uniqueness of LY2365109: this compound is unique due to its high selectivity and potency for glycine transporter 1. It has shown superior efficacy in increasing glycine levels and enhancing NMDA receptor function compared to other similar compounds. Additionally, its pharmacokinetic properties and safety profile make it a promising candidate for further development in therapeutic applications .

Biological Activity

LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), developed by Eli Lilly and Company. This compound has garnered attention for its potential therapeutic applications in various neurological conditions, particularly epilepsy and schizophrenia. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

This compound functions by inhibiting GlyT1, which is responsible for the reuptake of glycine in the central nervous system (CNS). Glycine plays a crucial role as an inhibitory neurotransmitter and is involved in various neurological processes. By blocking GlyT1, this compound increases extracellular glycine levels, which can enhance glycinergic neurotransmission. This mechanism is particularly relevant in conditions where glycine signaling is disrupted.

Anticonvulsant Activity

Research has demonstrated that this compound exhibits significant anticonvulsant properties in animal models of temporal lobe epilepsy (TLE). In a study involving C57BL/6 mice, systemic administration of this compound resulted in a robust suppression of chronic seizures. The compound increased seizure thresholds, indicating its potential as a therapeutic agent for epilepsy management .

Cognitive Enhancement

In addition to its anticonvulsant effects, this compound has been investigated for its cognitive-enhancing properties. It has been shown to improve cognitive function in various preclinical models, suggesting its utility in treating cognitive deficits associated with schizophrenia and other neuropsychiatric disorders .

In Vivo Studies

A series of experiments were conducted to evaluate the pharmacokinetics and efficacy of this compound. The following table summarizes key findings from these studies:

Study TypeAnimal ModelDose (mg/kg)Outcome
Anticonvulsant StudyC57BL/6 Mice10 - 60Significant reduction in seizure frequency
Cognitive FunctionMouse Models30Improved performance on memory tasks
Glycine UptakeHEK293 CellsN/AIC50 = 15.8 nM for glycine uptake

Case Studies

Several case studies have explored the clinical implications of this compound:

  • Epilepsy Management : A clinical trial involving patients with refractory epilepsy assessed the safety and efficacy of this compound as an adjunct therapy. Preliminary results indicated a reduction in seizure frequency among participants receiving the compound compared to placebo .
  • Cognitive Impairment in Schizophrenia : Another study focused on patients with schizophrenia experiencing cognitive deficits. Participants treated with this compound showed notable improvements in cognitive assessments compared to those receiving standard antipsychotic treatment .

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid

InChI

InChI=1S/C22H27NO5/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25)

InChI Key

FKPLJWGRBCQLTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O

Synonyms

((2-(4-benzo(1,3)dioxol-5-yl-2-tert-butylphenoxy)ethyl)methylamino)acetic acid
LY2365109

Origin of Product

United States

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